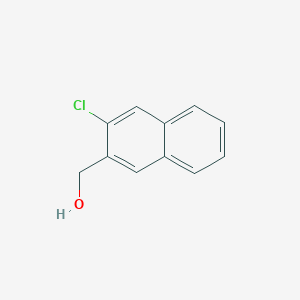
(3-Chloronaphthalen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloronaphthalen-2-yl)methanol is an organic compound with the molecular formula C11H9ClO It is a derivative of naphthalene, where a chlorine atom is substituted at the third position and a hydroxymethyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloronaphthalen-2-yl)methanol typically involves the chlorination of naphthalene followed by a hydroxymethylation reaction. One common method is the Friedel-Crafts alkylation of naphthalene with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the hydroxymethyl group. The chlorination step can be achieved using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization may be employed to achieve high-quality product.
化学反应分析
Types of Reactions
(3-Chloronaphthalen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloronaphthalen-2-carboxylic acid or 3-Chloronaphthalen-2-aldehyde.
Reduction: 3-Chloronaphthalene or 3-Methylnaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
科学研究应用
(3-Chloronaphthalen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3-Chloronaphthalen-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
Similar Compounds
(4-Chloronaphthalen-1-yl)methanol: Another chlorinated naphthalene derivative with a different substitution pattern.
Naphthalene-2-methanol: Lacks the chlorine atom but has a similar hydroxymethyl group.
3-Chloronaphthalene: Similar structure but without the hydroxymethyl group.
Uniqueness
(3-Chloronaphthalen-2-yl)methanol is unique due to the specific positioning of the chlorine and hydroxymethyl groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure can lead to distinct properties and applications compared to other similar compounds.
属性
分子式 |
C11H9ClO |
|---|---|
分子量 |
192.64 g/mol |
IUPAC 名称 |
(3-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-6-9-4-2-1-3-8(9)5-10(11)7-13/h1-6,13H,7H2 |
InChI 键 |
LHNBRZDLQQJTCI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C(=CC2=C1)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















